Spectinomycin sulfate tetrahydrate

Description

Properties

IUPAC Name |

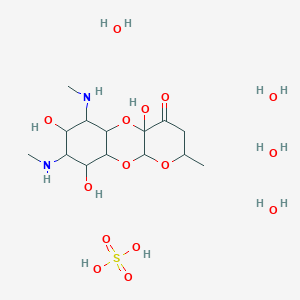

sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N2O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spectinomycin Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin (B156147) is an aminocyclitol antibiotic that exhibits a bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Its unique mechanism of action, which involves binding to the 30S ribosomal subunit and sterically hindering the translocation of the peptidyl-tRNA, distinguishes it from other aminoglycosides and makes it a valuable tool in combating bacterial infections, particularly in cases of resistance to other antibiotics. This document provides a comprehensive overview of the molecular interactions, kinetic effects, and structural basis of spectinomycin's activity, supported by quantitative data, experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action

Spectinomycin's primary mode of action is the inhibition of bacterial protein synthesis. Unlike bactericidal antibiotics that kill bacteria, spectinomycin is bacteriostatic, meaning it prevents their growth and replication, allowing the host's immune system to clear the infection. This inhibition is achieved through a specific interaction with the bacterial ribosome.

Binding to the 30S Ribosomal Subunit

Spectinomycin specifically binds to the 30S subunit of the bacterial ribosome. This interaction is crucial for its antibiotic activity. The binding site is located in a pocket within the head domain of the 30S subunit, primarily involving helix 34 (h34) of the 16S ribosomal RNA (rRNA).

High-resolution structural studies have identified the key nucleotides in the 16S rRNA that interact with spectinomycin. These include G1064, C1066, G1068, C1192, and G1193 (E. coli numbering). Spectinomycin, with its rigid tricyclic ring structure, fits securely into the minor groove of helix 34, establishing several hydrogen bonds with the rRNA. The nearby ribosomal protein S5 (RpsE) also contributes to the formation of the binding pocket.

Inhibition of Translocation

The binding of spectinomycin to the 30S subunit has a profound impact on the process of translocation during protein synthesis. Translocation is the coordinated movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, which is essential for the elongation of the polypeptide chain.

Spectinomycin sterically blocks the swiveling motion of the 30S subunit head. This head swiveling is a critical conformational change required for the peptidyl-tRNA to move from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome. By locking the head in a specific conformation, spectinomycin effectively halts the translocation process, thereby inhibiting protein synthesis.

Some studies suggest that spectinomycin specifically inhibits the first translocation event after the formation of the initiation complex, thereby primarily affecting initiating ribosomes rather than those already engaged in chain elongation.

Quantitative Data

| Parameter | Organism/System | Value | Reference(s) |

| MIC (Minimum Inhibitory Concentration) | Escherichia coli | 31.2 µg/ml | |

| MIC | Klebsiella | 31.2 µg/ml | |

| MIC | Enterobacter | 31.2 µg/ml | |

| MIC | Staphylococcus epidermidis | 31.2 µg/ml | |

| MIC (for resistant strain) | Enterococcus faecalis with ANT(9) | 100 mg/ml |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Spectinomycin Action

The following diagram illustrates the step-by-step mechanism of how spectinomycin inhibits protein synthesis.

Caption: Mechanism of Spectinomycin Action.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic.

Caption: Broth Microdilution MIC Assay Workflow.

Experimental Protocols

Ribosome Binding Assays

Detailed protocols for ribosome binding assays are essential for characterizing the interaction between spectinomycin and its target.

Objective: To determine the binding affinity of spectinomycin to the 30S ribosomal subunit.

General Methodology (based on principles from cited literature):

-

Purification of Ribosomal Subunits: 30S ribosomal subunits are purified from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus) using sucrose (B13894) density gradient centrifugation.

-

Radiolabeling of Spectinomycin (optional): For filter binding assays, spectinomycin can be radiolabeled (e.g., with tritium) to allow for quantification.

-

Binding Reaction: A fixed concentration of purified 30S subunits is incubated with varying concentrations of spectinomycin in a suitable binding buffer (containing ions like Mg²⁺ and K⁺ to maintain ribosomal integrity) at a specific temperature (e.g., 37°C).

-

Separation of Bound and Free Ligand:

-

Filter Binding Assay: The reaction mixture is passed through a nitrocellulose filter. The ribosome-spectinomycin complex is retained on the filter, while unbound spectinomycin passes through. The amount of bound spectinomycin is quantified by measuring the radioactivity on the filter.

-

Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon binding, allowing for the direct determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

-

Data Analysis: The data is plotted to generate a binding curve, from which the dissociation constant (Kd) can be calculated.

In Vitro Translation Assays

These assays are used to measure the inhibitory effect of spectinomycin on protein synthesis in a cell-free system.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of spectinomycin.

General Methodology:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.

-

Reaction Setup: The cell-free extract is mixed with a template mRNA (e.g., encoding luciferase or another reporter protein), a mixture of amino acids including one that is radiolabeled (e.g., ³⁵S-methionine), and an energy source (ATP, GTP).

-

Addition of Inhibitor: Varying concentrations of spectinomycin are added to the reaction mixtures. A control reaction with no inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C for a specific period to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity.

-

Data Analysis: The percentage of inhibition of protein synthesis is calculated for each spectinomycin concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the spectinomycin concentration.

Mechanisms of Resistance

Bacterial resistance to spectinomycin can arise through several mechanisms.

Target Site Modification

This is the most common mechanism of resistance.

-

16S rRNA Mutations: Single point mutations in the 16S rRNA gene at the spectinomycin-binding site can prevent the antibiotic from binding effectively. For example, a C1192U mutation in E. coli confers high-level resistance.

-

Ribosomal Protein Mutations: Alterations in ribosomal proteins, such as RpsE (S5), can also lead to resistance.

Enzymatic Inactivation

Bacteria can acquire genes that encode for enzymes that chemically modify and inactivate spectinomycin.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes, such as aminoglycoside-3''-adenyltransferase (encoded by the aadA gene), can adenylate spectinomycin, rendering it unable to bind to the ribosome.

Efflux Pumps

Some bacteria possess efflux pumps that actively transport spectinomycin out of the cell, reducing its intracellular concentration. This is a mechanism of intrinsic resistance in some bacteria, such as Mycobacterium tuberculosis.

Visualizing Resistance Mechanisms

Caption: Overview of Spectinomycin Resistance Pathways.

Conclusion

Spectinomycin sulfate (B86663) tetrahydrate remains a significant antibiotic due to its distinct mechanism of inhibiting protein synthesis by sterically blocking ribosomal translocation. A thorough understanding of its interaction with the 30S ribosomal subunit, the kinetics of this inhibition, and the mechanisms by which bacteria develop resistance is crucial for its effective clinical use and for the development of novel spectinomycin analogs that can overcome resistance. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to leverage the unique properties of this important antibiotic.

Spectinomycin's Mode of Action on the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147), an aminocyclitol antibiotic, is a potent inhibitor of bacterial protein synthesis. Its bacteriostatic action is achieved by specifically targeting the 30S ribosomal subunit, thereby interfering with the crucial process of translocation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning spectinomycin's activity, its precise binding site on the 16S rRNA, and the conformational changes it induces in the ribosome. Furthermore, this guide details the experimental methodologies used to elucidate these interactions and presents key quantitative data to inform further research and drug development efforts.

Introduction to Spectinomycin

Spectinomycin is a broad-spectrum antibiotic produced by the bacterium Streptomyces spectabilis.[1] Chemically, it is an aminocyclitol antibiotic, structurally distinct from the aminoglycosides.[2] While it is a potent inhibitor of protein synthesis in cell-free assays, its whole-cell activity is more moderate, limiting its clinical use primarily to the treatment of gonorrhea.[3] Spectinomycin's unique mechanism of action and distinct binding site on the ribosome have made it a valuable tool for studying ribosomal function and a scaffold for the development of novel antibiotic derivatives.[3]

Spectinomycin's Binding Site on the 30S Ribosomal Subunit

Spectinomycin binds to a single, specific site on the head domain of the 30S ribosomal subunit.[3][4] This binding pocket is located in the minor groove of helix 34 (h34) of the 16S ribosomal RNA.[2][5]

Key Molecular Interactions:

High-resolution structural studies, primarily X-ray crystallography, have revealed the precise molecular interactions between spectinomycin and the 16S rRNA.[4][5] The primary contacts involve hydrogen bonding with the nucleotides of h34.

| Interacting Nucleotide (E. coli numbering) | Type of Interaction |

| G1064 | Hydrogen bond[4][5] |

| C1066 | Hydrogen bond[4][5] |

| G1068 | Hydrogen bond[4][5] |

| C1192 | Hydrogen bond[4][5] |

| G1193 | Hydrogen bond[4][5] |

The rigid, tricyclic structure of spectinomycin fits snugly into this binding pocket.[5] Additionally, the loop of ribosomal protein S5 (RpsE) is in close proximity to the bound antibiotic and contributes to the overall stability of the interaction.[4][5]

Mechanism of Action: Inhibition of Translocation

Spectinomycin's primary mechanism of action is the inhibition of the translocation step of protein synthesis elongation.[2][5][6] Translocation is a complex and dynamic process that involves the movement of the mRNA and tRNAs through the ribosome, a process that is essential for the addition of each subsequent amino acid to the growing polypeptide chain.[4] This movement is accompanied by large-scale conformational changes in the ribosome, including a swiveling motion of the head of the 30S subunit relative to its body.[4][5]

By binding to helix 34, which is located at a pivotal point near the neck of the 30S subunit, spectinomycin sterically hinders this essential head-swiveling motion.[4][5] This effectively locks the 30S head in a non-productive conformation, preventing the coordinated movement of the peptidyl-tRNA from the A-site to the P-site.[2][5] This steric blockade of a critical ribosomal conformational change is the core of spectinomycin's inhibitory action.[4]

Quantitative Data on Spectinomycin's Interaction with the 30S Subunit

The following tables summarize the available quantitative data regarding spectinomycin's interaction with the bacterial ribosome.

Table 1: In Vitro Translation Inhibition

| Assay System | IC50 | Reference |

| E. coli S30 extract | ~1 µM | [7] |

| M. tuberculosis cell-free translation | >1 mM | [8] |

Table 2: Kinetic Data of Translocation Inhibition

| Experiment | Observation | Reference |

| EF-G dependent forward translocation | Biphasic kinetics, with higher spectinomycin concentrations favoring slower translocation | [4] |

| Spontaneous reverse translocation | Rate and completeness of reverse translocation are altered | [4] |

Table 3: Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Neisseria gonorrhoeae | 7.8 - 15.6 | |

| Escherichia coli | 15.6 - 62.5 | |

| Streptococcus pneumoniae | 0.8 - 12 | [3] |

| Haemophilus influenzae | 1 - 4 | [3] |

| Pasteurella multocida (resistant strains) | >4096 |

Experimental Protocols

The elucidation of spectinomycin's mode of action has been made possible through a combination of structural biology, biochemistry, and genetics. Below are detailed methodologies for key experiments.

X-ray Crystallography of the 30S Subunit-Spectinomycin Complex

This protocol outlines the general steps for determining the high-resolution structure of spectinomycin bound to the 30S ribosomal subunit.

-

Purification of 30S Ribosomal Subunits:

-

Grow a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) to mid-log phase and harvest the cells.

-

Lyse the cells and isolate the 70S ribosomes through differential centrifugation.

-

Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.

-

Separate the 30S and 50S subunits using sucrose (B13894) density gradient ultracentrifugation.

-

Collect the fractions containing the 30S subunits and concentrate them.

-

-

Crystallization:

-

Incubate the purified 30S subunits with a molar excess of spectinomycin.

-

Screen a wide range of crystallization conditions (precipitant, pH, temperature, additives) using the vapor diffusion method (sitting or hanging drop).

-

Optimize the initial crystal hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using molecular replacement with a known 30S subunit structure as a model.

-

Build the atomic model of the 30S subunit and the bound spectinomycin into the electron density map.

-

Refine the structure to obtain a high-resolution model of the complex.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

Spectinomycin Sulfate Tetrahydrate: A Technical Guide on its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spectinomycin (B156147) is an aminocyclitol antibiotic known for its bacteriostatic activity against a range of bacteria, most notably Neisseria gonorrhoeae. This technical guide provides an in-depth analysis of the chemical and physical properties of its common salt form, spectinomycin sulfate (B86663) tetrahydrate. It details the compound's mechanism of action, the molecular basis of bacterial resistance, and standardized experimental protocols for its characterization. This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development.

Chemical and Physical Properties

Spectinomycin sulfate tetrahydrate is a white to off-white crystalline powder.[1] It is the sulfate salt of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis.[1][2][3] The compound is known for its stability under recommended storage conditions, typically refrigerated at 2-8°C and protected from light.[4][5][6][7]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. Note that slight variations in reported values exist across different sources, which can be attributed to different experimental conditions or the presence of related substances.

| Property | Value | Reference(s) |

| Appearance | White or nearly white crystalline powder | [1][8] |

| Molecular Formula | C₁₄H₂₄N₂O₇ · H₂SO₄ · 4H₂O (also cited as C₁₄H₃₄N₂O₁₅S) | [5][6][9][10][11][12] |

| Molecular Weight | 502.49 g/mol | [5][9][10][11][12] |

| CAS Number | 64058-48-6 | [1][5][6][11][12][13][14][15] |

| Melting Point | ~185-189°C (with decomposition) | [1][13] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ethanol (B145695) (96%). | [1][8][15][16][17] |

| pKa | 7.00, 8.50 (in H₂O) | [4][13][15][17] |

| pH (10% solution) | 3.8 to 5.6 | [8] |

| Specific Optical Rotation | +10.0 to +14.0 (anhydrous basis) | [8] |

Mechanism of Action: Inhibition of Protein Synthesis

Spectinomycin exerts its bacteriostatic effect by targeting and inhibiting bacterial protein synthesis.[18][19][20] Unlike many aminoglycoside antibiotics, its action is highly specific and does not typically cause misreading of the mRNA codon. The primary site of action is the 30S subunit of the bacterial ribosome.[1][2][19][20][21]

The mechanism proceeds as follows:

-

Binding to the 30S Ribosomal Subunit : Spectinomycin binds to a specific pocket within the head domain of the 30S subunit.[18] This binding site is located in helix 34 (h34) of the 16S ribosomal RNA (rRNA), near the neck that connects the head to the body of the subunit.[18][22][23]

-

Inhibition of Translocation : The binding of spectinomycin sterically blocks a critical conformational change—the swiveling motion of the 30S head domain.[18][22] This movement is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA, and the tRNAs are shifted from the A-site to the P-site. This process is mediated by the elongation factor G (EF-G).[23]

-

Stalling of the Ribosome : By locking the head in a fixed position, spectinomycin prevents the translocation of peptidyl-tRNA, effectively stalling the ribosome and halting protein elongation.[21][22][24] This cessation of protein production inhibits bacterial growth and replication.[2]

Mechanisms of Bacterial Resistance

Bacteria have developed several mechanisms to counteract the effects of spectinomycin. Understanding these pathways is crucial for overcoming resistance in clinical settings.

The three primary mechanisms of resistance are:

-

Enzymatic Modification : The most prevalent mechanism involves the modification of spectinomycin by aminoglycoside-modifying enzymes (AMEs).[25] Specifically, aminoglycoside nucleotidyltransferases (ANTs), such as the ANT(9) family, adenylate the 9-hydroxyl group of the spectinomycin molecule.[25] This modification prevents the antibiotic from binding to its ribosomal target.

-

Target Site Modification : Spontaneous resistance can arise from mutations in the bacterial chromosome that alter the drug's binding site.[26] These mutations typically occur within the gene for the 16S rRNA (in helix 34) or in the rpsE gene, which encodes the ribosomal protein S5.[25][26][27] These changes reduce the binding affinity of spectinomycin to the ribosome.

-

Active Efflux : Some bacteria possess efflux pumps that actively transport spectinomycin out of the cell, lowering its intracellular concentration below the effective level.[25] This mechanism is responsible for the intrinsic resistance of some bacteria, such as Mycobacterium tuberculosis, to spectinomycin.[25][28]

Experimental Protocols

Identification by Infrared Absorption Spectrophotometry

This protocol is used to confirm the identity of this compound by comparing its infrared (IR) spectrum with that of a reference standard.

Methodology:

-

Sample Preparation : Prepare a dispersion of the substance to be examined in potassium bromide (KBr) or another suitable alkali halide. Use a mechanical grinder to mix approximately 1 mg of the sample with 150 mg of dry, finely powdered KBr.

-

Pellet Formation : Compress the mixture in a suitable die under high pressure (e.g., 800 kPa or 8 t·cm⁻²) to form a thin, transparent pellet.

-

Spectrum Acquisition : Place the pellet in a spectrophotometer and record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Comparison : Compare the obtained spectrum with the official reference spectrum of Spectinomycin Sulphate Tetrahydrate CRS (Certified Reference Standard).[8] The positions and relative intensities of the principal absorption bands in the sample spectrum should be concordant with those in the reference spectrum.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Methodology:

-

Preparation of Inoculum : a. Culture the test microorganism (e.g., N. gonorrhoeae) on an appropriate agar (B569324) medium (e.g., Chocolate agar) and incubate under suitable conditions (e.g., 35-37°C, 5% CO₂). b. Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions : a. Prepare a stock solution of this compound in the appropriate solvent (e.g., sterile water). b. Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the sterile broth to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

-

Inoculation and Incubation : a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). c. Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the Results : a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of spectinomycin at which there is no visible growth (i.e., the first clear well).

Conclusion

This compound remains a significant antibiotic, characterized by its unique mechanism of inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit and preventing translocation.[2][18][22] Its well-defined chemical properties and the established protocols for its analysis provide a solid foundation for its use in research and clinical applications. A thorough understanding of its mode of action and the corresponding bacterial resistance mechanisms is essential for the continued development of effective antimicrobial strategies and the design of novel spectinomycin analogs to combat drug-resistant pathogens.

References

- 1. This compound Sterile or NoN-Sterile oral Grade CAS 64058-48-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]

- 3. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. fishersci.com [fishersci.com]

- 8. uspbpep.com [uspbpep.com]

- 9. GSRS [precision.fda.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | C14H34N2O15S | CID 64770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | Manasa Life Sciences [manasalifesciences.com]

- 13. Cas 64058-48-6,this compound | lookchem [lookchem.com]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. This compound | 64058-48-6 [chemicalbook.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. This compound CAS#: 64058-48-6 [m.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. Spectinomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 20. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 21. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 22. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Spectinomycin resistance in Lysobacter enzymogenes is due to its rRNA target but also relies on cell-wall recycling and purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

Spectinomycin Sulfate Tetrahydrate: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of spectinomycin (B156147) sulfate (B86663) tetrahydrate, a critical aminocyclitol antibiotic. The information herein is intended to support research, development, and formulation activities by providing detailed data on its physicochemical properties, degradation pathways, and analytical methodologies.

Physicochemical Properties

Spectinomycin sulfate tetrahydrate is a white to off-white crystalline powder. It is the sulfate salt of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis.

Solubility Profile

This compound is freely soluble in water and slightly soluble in alcohol. Its solubility in various solvents is a key parameter for the development of parenteral and other dosage forms. The qualitative and quantitative solubility data are summarized in the tables below. It is important to note that some of the available quantitative data pertains to the hydrochloride hydrate (B1144303) salt of spectinomycin, which can provide a useful reference for formulation development.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Freely Soluble / Miscible | [1][2][3] |

| Ethanol (96%) | Insoluble | [1] |

| Alcohol | Slightly Soluble | [2][4] |

| Acetone | Freely Soluble | [1] |

| Methanol | Freely Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][5] |

Table 2: Quantitative Solubility of Spectinomycin Salts

| Compound | Solvent | Temperature | Solubility | Reference(s) |

| This compound | Water | Not Specified | ≥ 100 mg/mL* | [1] |

| Spectinomycin Hydrochloride Hydrate | PBS (pH 7.2) | Not Specified | ~ 10 mg/mL | [6] |

| Spectinomycin Hydrochloride Hydrate | Ethanol | Not Specified | ~ 0.3 mg/mL | [6] |

| Spectinomycin Hydrochloride Hydrate | Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 11 mg/mL | [6] |

| Spectinomycin Hydrochloride Hydrate | Dimethylformamide (DMF) | Not Specified | ~ 2 mg/mL | [6] |

| Spectinomycin | DMSO/Water (1:1) | Not Specified | 100 mg/mL | [7] |

Note: The European Pharmacopoeia describes dissolving 2.50 g in water and diluting to 25.0 mL, indicating a solubility of at least 100 mg/mL.[1]

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. Understanding its stability profile is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.

General Stability and Storage:

-

This compound is generally stable under normal conditions.[3]

-

It should be stored at controlled room temperature or under refrigeration, with some sources recommending storage at temperatures not exceeding 5°C or at -20°C for long-term preservation.[3][5]

-

Protection from light is also recommended as light can accelerate decomposition.[3]

-

The compound is incompatible with strong acids, strong bases, and oxidizing agents.[3]

pH-Dependent Stability:

A study on the hydrolysis of spectinomycin revealed a strong dependence on pH. The degradation of spectinomycin is accelerated in basic conditions (pH > 6.0).[8] The pH of a 10% w/v solution of this compound in carbon dioxide-free water is between 3.8 and 5.6.[1] The pKa values for spectinomycin are reported as pKa1 = 7.00 and pKa2 = 8.75 at 25°C.[3][5]

Degradation Pathways:

Forced degradation studies have identified several degradation products of spectinomycin under various stress conditions. The primary degradation pathways include hydrolysis under acidic and basic conditions.

-

Acidic Hydrolysis: Strong acidic conditions can lead to the formation of actinamine .[9]

-

Basic Hydrolysis: In basic solutions, spectinomycin can degrade to form actinospectinoic acid .[9]

-

Other Impurities and Degradants: Other known related substances and potential degradation products include (4R)-dihydrospectinomycin (which is also a minor active component), (4S)-dihydrospectinomycin (impurity C), and dihydroxyspectinomycin (impurity D).[1][9][10][11]

Experimental Protocols

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance.[12][13][14]

Materials:

-

This compound powder

-

Selected solvent (e.g., purified water, buffers of different pH)

-

Volumetric flasks

-

Stoppered conical flasks or vials

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a stoppered flask.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate as necessary to fall within the calibration range of the analytical method.

-

Quantify the concentration of spectinomycin in the filtrate using a validated analytical method.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its degradation products. The following is a general protocol based on published methods for spectinomycin.[2][5]

Materials and Equipment:

-

HPLC system with UV or Pulsed Amperometric Detector (PAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Mobile phase components (e.g., acetonitrile (B52724), phosphate (B84403) buffer)

-

Photostability chamber

Forced Degradation Conditions:

-

Acidic Hydrolysis: Dissolve spectinomycin in 0.1 N to 1 N HCl and heat at a specified temperature (e.g., 65°C) for a defined period.[5]

-

Basic Hydrolysis: Dissolve spectinomycin in 0.1 N to 1 N NaOH and heat at a specified temperature (e.g., 65°C) for a defined period.[5]

-

Oxidative Degradation: Treat a solution of spectinomycin with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[5]

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid drug or a solution to a light source according to ICH Q1B guidelines.

Chromatographic Conditions (Example):

-

Column: RP-C18 (250 mm x 4.0 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 6.0).[2]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm[2]

-

Column Temperature: 35°C[5]

Procedure:

-

Prepare solutions of this compound and subject them to the various stress conditions for different durations.

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration with the mobile phase.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Conclusion

This technical guide provides essential data and methodologies for understanding the solubility and stability of this compound. The information presented is critical for the successful formulation of stable and effective drug products containing this important antibiotic. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work. Further specific studies are recommended to establish the solubility and stability in the final drug product matrix.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 64058-48-6 [m.chemicalbook.com]

- 4. This compound Sterile or NoN-Sterile oral Grade CAS 64058-48-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. スペクチノマイシン Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Base-catalyzed hydrolysis of spectinomycin in aqueous solutions: Kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectinomycin Sulfate Tetrahydrate: A Technical Examination of its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin (B156147), an aminocyclitol antibiotic produced by Streptomyces spectabilis, occupies a unique position in the arsenal (B13267) of antimicrobial agents.[1] While structurally related to aminoglycosides, it exhibits distinct mechanistic and activity profiles.[2] This technical guide provides an in-depth analysis of the bacteriostatic and bactericidal effects of spectinomycin sulfate (B86663) tetrahydrate, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts in the field of infectious diseases.

Spectinomycin's primary therapeutic application has been in the treatment of gonococcal infections, particularly those caused by penicillin-resistant strains of Neisseria gonorrhoeae.[1][2] Its activity is generally considered bacteriostatic, meaning it inhibits bacterial growth and replication, relying on the host's immune system to clear the infection.[2][3] However, under certain conditions and against specific pathogens, spectinomycin can exhibit bactericidal (bacteria-killing) activity.[4][5] This distinction is critical in drug development and clinical application, as the choice between a bacteriostatic and a bactericidal agent can significantly impact therapeutic outcomes, especially in immunocompromised patients.

The determination of whether an antibiotic is bacteriostatic or bactericidal is primarily based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7] An MBC/MIC ratio of ≤ 4 is the generally accepted threshold for defining an antibiotic as bactericidal, whereas a ratio of > 4 indicates bacteriostatic activity.[8]

Mechanism of Action: Inhibition of Protein Synthesis

Spectinomycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8][9] Specifically, it binds to the 30S ribosomal subunit, a key component in the initiation and elongation phases of translation.[2][3]

The binding site for spectinomycin is located on the head of the 30S subunit and involves interactions with helix 34 of the 16S ribosomal RNA (rRNA) and the ribosomal protein S5.[9][10][11] This binding event physically obstructs the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[5][9] Translocation is a crucial step in the elongation cycle of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By locking the ribosome in a specific conformational state, spectinomycin effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and, consequently, the inhibition of bacterial growth.[9][10]

Unlike some other ribosome-targeting antibiotics, spectinomycin does not typically induce misreading of the mRNA code.[11] Resistance to spectinomycin can arise from mutations in the 16S rRNA gene or the rpsE gene encoding the S5 protein, which alter the drug's binding site.[2][3]

Quantitative Data: Bacteriostatic vs. Bactericidal Activity

The in vitro activity of spectinomycin varies depending on the bacterial species and the specific strain being tested. The following tables summarize the available quantitative data on the MIC and MBC of spectinomycin against several key bacterial pathogens.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Minimum Bactericidal Concentration (MBC) Range (µg/mL) | MBC/MIC Ratio | Predominant Effect |

| Neisseria gonorrhoeae | 2.5 - 20[1][8] | Often identical to MIC[1][8] | ≤ 4 (for many strains)[8] | Bactericidal[8] |

| Escherichia coli | <64[8] | ≥ 4 x MIC[8] | > 4 | Bacteriostatic[8] |

| Klebsiella spp. | Inhibited at 31.2[12] | Not widely reported | Not widely reported | Bacteriostatic[12] |

| Staphylococcus epidermidis | Most strains inhibited by 31.2[12] | Exceeded inhibitory concentration by at least fourfold[12] | > 4 | Bacteriostatic[12] |

| Proteus mirabilis | Most strains inhibited by 31.2[12] | Not widely reported | Not widely reported | Bacteriostatic[12] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

-

Spectinomycin sulfate tetrahydrate powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture of the test organism grown to the logarithmic phase

-

0.5 McFarland turbidity standard

-

Sterile saline or CAMHB for inoculum preparation

-

Spectrophotometer

-

Incubator (37°C)

2. Preparation of Spectinomycin Stock Solution:

-

Prepare a stock solution of spectinomycin in a suitable sterile solvent (e.g., water) at a concentration of 10 mg/mL.

-

Filter-sterilize the stock solution using a 0.22 µm filter.

-

Prepare serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing.

3. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Dispense 100 µL of the appropriate spectinomycin dilution into each well of the 96-well plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB).

-

Incubate the plate at 37°C for 16-20 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of spectinomycin at which there is no visible growth (turbidity) of the test organism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay to determine the bactericidal activity of the antibiotic.[6]

1. Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations of spectinomycin that showed no visible growth.

-

From each of these selected wells, and from the growth control well, take a 10 µL aliquot.

2. Plating:

-

Spread each 10 µL aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).

3. Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible in the growth control plate.

4. Interpretation of Results:

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of spectinomycin that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control.[6][7]

Visualizations

Signaling Pathway: Spectinomycin's Mechanism of Action

Caption: Mechanism of action of spectinomycin, illustrating its binding to the 30S ribosomal subunit.

Experimental Workflow: MIC and MBC Determination

Caption: A generalized workflow for the determination of Minimum Inhibitory and Bactericidal Concentrations.

Conclusion

This compound is a valuable antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. While predominantly classified as a bacteriostatic agent, its ability to exert bactericidal effects against certain pathogens, such as Neisseria gonorrhoeae, highlights the importance of empirical testing to determine its activity profile against specific organisms of interest. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers and drug development professionals working with this important antimicrobial compound. A thorough understanding of its bacteriostatic versus bactericidal properties is essential for its effective application in both research and clinical settings.

References

- 1. In Vitro Susceptibility of Neisseria gonorrhoeae to Spectinomycin Examined by a Broth Dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mutation in ribosomal protein S5 leads to spectinomycin resistance in Neisseria gonorrhoeae [frontiersin.org]

- 3. Mutations in 16S rRNA and Ribosomal Protein S5 Associated with High-Level Spectinomycin Resistance in Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microchemlab.com [microchemlab.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. benchchem.com [benchchem.com]

- 9. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure of ribosomal protein S5 reveals sites of interaction with 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antibacterial activity of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectinomycin Sulfate Tetrahydrate: A Technical Guide to Its Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of spectinomycin (B156147) sulfate (B86663) tetrahydrate, an aminocyclitol antibiotic that acts as a potent inhibitor of bacterial protein synthesis. This document details its mechanism of action, ribosomal binding site, and the molecular basis of bacterial resistance. Furthermore, it provides key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support research and development in microbiology and drug discovery.

Core Mechanism of Action: Inhibition of Protein Synthesis

Spectinomycin is a bacteriostatic agent that selectively targets and inhibits protein synthesis in bacteria.[1][2] Its primary target is the 30S subunit of the bacterial 70S ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.

The binding of spectinomycin to the 30S subunit interferes with the translocation step of the elongation phase of protein synthesis.[2][3][4] Translocation is a critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). By binding to a specific site within the head domain of the 30S subunit, spectinomycin sterically blocks the large-scale rotational movement of the head.[3][4] This "locking" of the head domain in a particular conformation physically prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[4][5]

Interestingly, at low concentrations, spectinomycin has been shown to selectively inhibit ribosomes that are initiating translation, while having less of an effect on ribosomes already engaged in polypeptide chain elongation.[6]

Ribosomal Binding Site

High-resolution structural studies have precisely identified the binding site of spectinomycin on the 30S ribosomal subunit. It binds to a specific pocket located in the head domain of the subunit.[4] This binding site is primarily composed of helix 34 (h34) of the 16S ribosomal RNA (rRNA).[3][4][7]

Spectinomycin sits (B43327) within the minor groove of h34, where its rigid, fused-ring structure allows for a snug fit.[3][4] It establishes several crucial hydrogen bonds with specific nucleotides of the 16S rRNA. The primary interactions involve nucleotides G1064, C1066, G1068, C1192, and G1193 (E. coli numbering).[3][4] The nearby ribosomal protein S5 (encoded by the rpsE gene) also forms part of the binding pocket.[3][4]

References

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Selective Inhibition of Initiating Ribosomes by Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The aadA Gene: A Comprehensive Technical Guide to Spectinomycin Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms underpinning resistance is paramount for the development of novel antimicrobial strategies and the preservation of existing antibiotic efficacy. The aadA gene, encoding an aminoglycoside adenylyltransferase, is a key determinant of resistance to spectinomycin (B156147) and streptomycin. This technical guide provides an in-depth analysis of the aadA gene, its protein product, and its role in conferring antibiotic resistance. We will delve into the biochemical function, quantitative resistance data, and detailed experimental protocols relevant to the study of this important resistance marker.

Core Function of the aadA Gene Product

The aadA gene encodes a protein known as aminoglycoside (3'')(9) adenylyltransferase (also referred to as ANT(3'')(9)). This enzyme belongs to the aminoglycoside-modifying enzymes (AMEs) family, which chemically alter aminoglycoside antibiotics, rendering them unable to bind to their ribosomal targets.[1][2]

The primary function of the AadA enzyme is to catalyze the transfer of an adenylyl group (AMP) from adenosine (B11128) triphosphate (ATP) to a specific hydroxyl group on the antibiotic molecule.[1][3] This covalent modification, known as adenylylation or O-adenylation, sterically hinders the antibiotic from binding to the 30S ribosomal subunit, thereby preventing the inhibition of protein synthesis and allowing bacterial growth in the presence of the drug.[2][4]

Specifically, AadA adenylylates:

-

Spectinomycin at the 9-hydroxyl (9-OH) position of the actinamine ring.[5][6]

-

Streptomycin at the 3''-hydroxyl (3''-OH) position of the N-methyl-L-glucosamine ring.[5][6]

This dual specificity for two structurally distinct antibiotics is a hallmark of the AadA enzyme.[1] The enzymatic reaction is magnesium-dependent.[1]

Mechanism of AadA-Mediated Resistance

The resistance mechanism conferred by aadA is a direct enzymatic inactivation of the antibiotic. The process can be summarized in the following steps:

-

Binding of Cofactors and Substrates: The AadA enzyme first binds to ATP and a magnesium ion (Mg2+). This binding induces a conformational change in the enzyme, preparing it for antibiotic recognition.[1]

-

Antibiotic Recognition and Binding: The antibiotic (spectinomycin or streptomycin) then binds to the pre-formed enzyme-ATP-Mg2+ complex.[1]

-

Adenylyl Transfer: The enzyme catalyzes the nucleophilic attack of the specific hydroxyl group of the antibiotic on the α-phosphate of ATP, resulting in the transfer of AMP to the antibiotic and the release of pyrophosphate (PPi).[3]

-

Release of Products: The adenylylated, inactive antibiotic and ADP are released from the enzyme.

-

Ribosome Protection: The modified antibiotic can no longer bind effectively to its target site on the 16S rRNA within the bacterial ribosome, thus allowing protein synthesis to proceed normally.[2]

Quantitative Data on Spectinomycin Resistance

The level of resistance conferred by aadA genes can be quantified by determining the Minimum Inhibitory Concentration (MIC) of spectinomycin for bacteria expressing the gene. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| aadA Variant | Host Organism | Spectinomycin MIC (µg/mL) | Streptomycin MIC (µg/mL) | Reference |

| aadA (generic) | Gram-negative and Gram-positive bacteria | >512 | Co-resistance observed | [4] |

| aadA | Enterococcus faecalis | 8,000 | 4,000 | [5][7] |

| aadA transconjugant | Enterococcus faecalis | 4,000 | 2,000 | [7] |

| aadA31 | E. coli (cloned) | >512 | 256 | [6] |

| aadA31 transconjugant | E. coli | >512 | 256 | [6] |

| Wild-type (no aadA) | E. coli | 4 | 2 | [6] |

| aadA5 | E. coli | >128 | >256 | [8] |

Note: MIC values can vary depending on the specific bacterial strain, the expression level of the resistance gene, and the experimental conditions. The values presented here are indicative of the high-level resistance conferred by aadA genes.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of spectinomycin that inhibits the visible growth of a bacterial strain expressing an aadA gene.

Materials:

-

Bacterial strain of interest (e.g., E. coli expressing aadA)

-

Control strain (without aadA)

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

Spectinomycin stock solution (sterile)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader (optional)

Procedure:

-

Prepare Spectinomycin Dilutions: Prepare a series of twofold dilutions of spectinomycin in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 512 µg/mL down to 0.25 µg/mL).[6] Include a growth control well with no antibiotic and a sterility control well with no bacteria.

-

Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the spectinomycin dilutions and the growth control well.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]

-

Determine MIC: The MIC is the lowest concentration of spectinomycin at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[4]

AadA Protein Purification

This protocol describes a general method for the purification of a His-tagged AadA protein expressed in E. coli.

Materials:

-

E. coli strain overexpressing His-tagged AadA

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice and then sonicate to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged AadA protein.

-

Binding: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin to allow the His-tagged protein to bind to the resin.

-

Washing: Load the resin into a chromatography column and wash extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound AadA protein from the resin using Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

-

Buffer Exchange/Dialysis: If necessary, dialyze the purified protein into a suitable storage buffer (e.g., Tris-HCl buffer with glycerol (B35011) for storage at -80°C).

Aminoglycoside Adenylyltransferase (AadA) Enzyme Assay

This protocol, based on the phosphocellulose paper binding assay, is used to detect the adenylyltransferase activity of the AadA enzyme.

Materials:

-

Purified AadA enzyme or cell lysate containing AadA

-

Spectinomycin or streptomycin

-

[α-³²P]ATP or [³H]ATP (radiolabeled)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 10 mM dithiothreitol)

-

Phosphocellulose paper discs (e.g., Whatman P81)

-

Wash Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, spectinomycin (or streptomycin), radiolabeled ATP, and the AadA enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Spotting: Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.

-

Washing: Wash the phosphocellulose paper discs extensively with the Wash Buffer to remove unincorporated radiolabeled ATP. The positively charged, adenylylated antibiotic will bind to the negatively charged phosphocellulose paper.

-

Scintillation Counting: Place the washed and dried discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the adenylyltransferase activity of the enzyme.

Conclusion

The aadA gene represents a clinically significant and widespread mechanism of resistance to spectinomycin and streptomycin. The AadA enzyme's ability to inactivate these antibiotics through adenylylation underscores the adaptability of bacteria in overcoming antimicrobial challenges. A thorough understanding of its function, kinetics, and prevalence is crucial for the development of effective strategies to combat antibiotic resistance, including the design of novel inhibitors of aminoglycoside-modifying enzymes or the development of new antibiotics that are not substrates for these enzymes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the aadA gene and its role in antibiotic resistance.

References

- 1. Structural mechanism of AadA, a dual-specificity aminoglycoside adenylyltransferase from Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Detection of a Streptomycin/Spectinomycin Adenylyltransferase Gene (aadA) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Streptomycin and Spectinomycin Resistance Gene as a Gene Cassette within a Class 1 Integron Isolated from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Spectinomycin's Impact on Plastid 70S Ribosomes in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin (B156147), an aminocyclitol antibiotic, acts as a potent and specific inhibitor of protein synthesis within plant plastids. By targeting the 70S ribosomes unique to these organelles, spectinomycin has become an invaluable tool in plant molecular biology for selecting transgenic cells and studying plastid-to-nucleus retrograde signaling. This technical guide provides an in-depth analysis of the molecular mechanism of spectinomycin action, its binding site on the plastid 70S ribosome, and the genetic basis of resistance. Furthermore, this document offers a compilation of detailed experimental protocols for studying the effects of spectinomycin, including plastid isolation, in vitro translation assays, and ribosome profiling. Quantitative data from various studies are summarized to provide a comparative overview of spectinomycin concentrations used in plant research. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of spectinomycin's role in plant biology and as a research tool.

Mechanism of Action of Spectinomycin on Plastid 70S Ribosomes

Spectinomycin exerts its inhibitory effect on plastid protein synthesis by binding to the small (30S) subunit of the 70S ribosome.[1][2] This interaction physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site during the elongation phase of translation.[3] This steric hindrance effectively freezes the ribosome on the mRNA, leading to a cessation of polypeptide chain elongation and, consequently, the inhibition of protein synthesis.[3] This targeted action on the prokaryotic-type 70S ribosomes of plastids makes spectinomycin a selective agent in plant systems, as the eukaryotic 80S ribosomes in the cytoplasm are unaffected.[4] The inhibition of plastid protein synthesis leads to a characteristic bleaching (albino) phenotype in susceptible plants, as the synthesis of essential photosynthetic proteins is blocked.[4]

dot

References

- 1. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

Spectinomycin Sulfate Tetrahydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of spectinomycin (B156147) sulfate (B86663) tetrahydrate, an aminocyclitol antibiotic. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and key experimental applications, presenting data in a structured and accessible format.

Core Chemical and Physical Properties

Spectinomycin sulfate tetrahydrate is the hydrated sulfate salt of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis.[1][2] It is effective against a range of Gram-negative and some Gram-positive bacteria.[3]

| Property | Data |

| Molecular Formula | C₁₄H₃₄N₂O₁₅S |

| Molecular Weight | 502.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water, insoluble in ethanol. |

| Melting Point | 185-194°C (decomposes) |

| CAS Number | 64058-48-6 |

Mechanism of Action: Inhibition of Protein Synthesis

Spectinomycin exerts its bacteriostatic effect by targeting and inhibiting bacterial protein synthesis.[4][5] The antibiotic binds specifically to the 30S subunit of the bacterial ribosome. This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. By halting this process, spectinomycin effectively stops the production of essential proteins, thereby inhibiting bacterial growth and replication.[6]

Caption: Mechanism of spectinomycin action on the bacterial ribosome.

Experimental Protocols

This section provides detailed methodologies for common laboratory applications of this compound.

Preparation of Spectinomycin Stock Solution (50 mg/mL)

A sterile stock solution is essential for use in cell culture and microbiological assays.

Materials:

-

This compound

-

Sterile deionized or distilled water (ddH₂O)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

-

Analytical balance

Procedure:

-

Accurately weigh 0.5 g of this compound.

-

Add the powder to a sterile conical tube.

-

Add sterile ddH₂O to a final volume of 10 mL.

-

Vortex until the spectinomycin is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube.

-

Aliquot into smaller, sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

-

Label aliquots with the name, concentration (50 mg/mL), and date of preparation.

-

Store at -20°C for long-term storage (up to one year).[4][7]

Caption: Workflow for preparing a 50 mg/mL spectinomycin stock solution.

Use as a Selection Agent in Bacterial Culture

Spectinomycin is widely used to select for bacteria, typically E. coli, that have been successfully transformed with a plasmid carrying a spectinomycin resistance gene (e.g., aadA).

Typical Working Concentrations:

-

LB Agar (B569324) Plates: 50-100 µg/mL

-

Liquid LB Broth: 50-100 µg/mL

Protocol for Preparing Selective LB Agar Plates (100 µg/mL):

-

Prepare 1 liter of Luria-Bertani (LB) agar and autoclave.

-

Cool the autoclaved medium in a 50-55°C water bath.

-

Add 2 mL of a 50 mg/mL sterile spectinomycin stock solution to the 1 L of cooled LB agar.

-

Mix gently but thoroughly to ensure even distribution of the antibiotic.

-

Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify at room temperature.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.[9][10]

Materials:

-

Sterile 96-well microtiter plates

-

Spectinomycin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Spectinomycin Dilutions: Perform serial twofold dilutions of the spectinomycin stock solution in CAMHB directly in the 96-well plate. This creates a concentration gradient across the wells.

-

Inoculate: Dilute the standardized bacterial suspension and add it to each well (except for a negative control well containing only broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well with bacteria and broth but no antibiotic, and a negative control well with only broth to check for sterility.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Analysis: Determine the MIC by identifying the lowest concentration of spectinomycin at which no visible bacterial growth (turbidity) is observed.[9][11]

Summary of Quantitative Data

| Parameter | Concentration/Value | Application |

| Stock Solution Concentration | 50 - 100 mg/mL | General laboratory preparation |

| Working Concentration (E. coli) | 50 - 100 µg/mL | Plasmid selection in LB medium |

| Working Concentration (Plant Tissue) | 0.2 - 5 mg/mL | Selection of transformed plant cells |

| MIC for E. coli (Clinical Isolates) | 16 - 128 µg/mL | Susceptibility testing |

| MIC for N. gonorrhoeae | 16 - >100 µg/mL | Susceptibility testing |

This guide provides foundational information and protocols for the effective use of this compound in a research setting. Investigators should always adhere to appropriate safety protocols and may need to optimize concentrations and conditions for their specific bacterial strains, plasmids, or plant species.

References

- 1. fao.org [fao.org]

- 2. This compound | C14H34N2O15S | CID 64770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectinomycin Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. Spectinomycin Stock Solution [novoprolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Origin of Spectinomycin from Streptomyces spectabilis

Introduction

Spectinomycin (B156147) is an aminocyclitol antibiotic renowned for its bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1] Produced by the soil microorganism Streptomyces spectabilis, this antibiotic's primary clinical application is in the treatment of gonorrhea, particularly in cases of penicillin resistance.[2][3] The mechanism of action of spectinomycin involves the inhibition of protein synthesis through its binding to the 30S ribosomal subunit, which interferes with the translocation of peptidyl-tRNA.[1][4] This technical guide provides a comprehensive overview of the discovery of spectinomycin, its biosynthetic pathway, and key experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Spectinomycin, also known as actinospectacin, was discovered in 1961 by researchers at the Upjohn company.[1][5] The antibiotic was isolated from the culture broth of Streptomyces spectabilis.[1][2] Independently, it was also found to be produced by Streptomyces flavopersicus.[5] Spectinomycin is a water-soluble, basic antibiotic.[5]

The Producing Microorganism: Streptomyces spectabilis

Streptomyces spectabilis is a species of bacteria from the genus Streptomyces, which are well-known producers of a wide array of secondary metabolites, including many clinically important antibiotics.[6] These Gram-positive, filamentous bacteria are predominantly found in soil and are characterized by their complex life cycle, which includes the formation of a mycelial network and spores.[7] In addition to spectinomycin, S. spectabilis is known to produce other bioactive compounds, such as dihydrospectinomycin (B1230462), spectinabilin, and the streptovaricin complex.[6][8]

The Spectinomycin Biosynthetic Gene Cluster (spe)

The biosynthesis of spectinomycin is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). The complete spe gene cluster from Streptomyces spectabilis has been sequenced and analyzed, and the data is publicly available under GenBank accession number EU255259.[3][9] The cluster spans approximately 17 kilobases (kb) and contains all the genes necessary for the synthesis of the antibiotic from primary metabolites.[3][10][11]

Table 1: Key Genes in the Spectinomycin (spe) Biosynthetic Gene Cluster

| Gene | Putative Function |

| speA | Involved in the biosynthesis of spectinamine.[10][11] |

| speB | Exhibits dual character in the spectinomycin biosynthetic pathway; involved in spectinamine biosynthesis.[10][11] |

| spcS2 | Shows dual character in the spectinomycin biosynthetic pathway; involved in spectinamine biosynthesis.[10][11] |

| spcM | Methyltransferase responsible for the N-methylation of 2-epi-streptamine to produce actinamine.[9][12] It may also confer aminoglycoside resistance.[9] |

| speY | A twitch radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes the dehydrogenation of a precursor, facilitating the formation of the dioxane bridge.[12][13] |

| spcE | Annotated as a TDP-glucose 4,6-dehydratase.[13] |

| spcS1 | Annotated as a transaminase.[13] |

| speH | Involved in the biosynthesis of the actinospectose moiety.[13] |

| speI | Involved in the biosynthesis of the actinospectose moiety.[13] |

Biosynthesis of Spectinomycin

The biosynthesis of spectinomycin is a complex process that involves the convergence of two distinct pathways to form its unique tricyclic structure. The molecule is composed of a central dioxane core that bridges an actinamine ring and an actinospectose moiety.[12][13] The two main precursors for these components are derived from myo-inositol and dTDP-d-glucose.[12]

The proposed biosynthetic pathway begins with the formation of the actinamine moiety. This involves a series of oxidation, transamination, and methylation steps. The enzyme SpcM is responsible for the final N-methylation steps to produce actinamine.[9][12] Concurrently, the actinospectose moiety is synthesized from a sugar nucleotide precursor, likely dTDP-d-glucose. This part of the pathway involves enzymes such as a TDP-glucose 4,6-dehydratase (SpcE) and a transaminase (SpcS1).[13]

A critical step in the formation of the final spectinomycin structure is the creation of the dioxane bridge. This is catalyzed by the twitch radical SAM enzyme, SpeY.[12][13] SpeY facilitates the dehydrogenation of the C2' alcohol of a pseudodisaccharide precursor, which then allows for an intramolecular hemiacetal formation, resulting in the characteristic dioxane ring.[13]

Caption: Proposed biosynthetic pathway of spectinomycin in S. spectabilis.

Quantitative Data Summary

Precise quantification of spectinomycin is crucial for fermentation optimization, drug formulation, and research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Table 2: Physicochemical and Biological Properties of Spectinomycin

| Parameter | Value |

| Molecular Formula | C₁₄H₂₄N₂O₇ |

| Molecular Weight | 332.35 g/mol |

| Typical Stock Solution Concentration | 50 - 100 mg/mL in sterile water[4][14] |

| Typical Working Concentration (Bacteria) | 50 - 100 µg/mL[1][4] |

| Minimum Inhibitory Concentration (MIC) | <7.5 to 20 µg/mL against Neisseria gonorrhoeae[2] |

Table 3: HPLC Method Parameters for Spectinomycin Quantification

| Parameter | Value |